Home > Products > Screening Compounds P71205 > N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide - 2034324-76-8

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-2495026
CAS Number: 2034324-76-8
Molecular Formula: C16H14N8O2
Molecular Weight: 350.342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: These are a series of novel compounds synthesized and evaluated for their antimicrobial activities. The study aimed to explore the structure-activity relationship of these derivatives by modifying the substituents on the benzamide and sulfonamide moieties. []
  • Relevance: These compounds share the core structure of [, , ]triazolo[4,3-b]pyridazine with N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide. This structural similarity makes them relevant for understanding how modifications to this core structure affect biological activity. []

Zolpidem

  • Compound Description: Zolpidem is a GABAA-α1 affinity-selective drug used to treat insomnia. It is known to have a sedative effect primarily mediated by its action on GABAA receptors containing the α1 subunit. []
  • Relevance: While structurally different from N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, zolpidem's inclusion in the study relates to its selectivity for a specific GABAA receptor subtype. This highlights the importance of understanding receptor subtype selectivity in drug development, a concept relevant to exploring the biological targets and potential applications of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide. []

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417) and 6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: L-838,417 and SL651498 are novel compounds with functional selectivity for specific non-α1 GABAA receptors. They are investigated as potential anxiolytics with a reduced risk of sedation and physical dependence compared to traditional benzodiazepines. []
  • Relevance: While their core structures differ from N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, their shared focus on GABAA receptor modulation and potential therapeutic applications in anxiety and dependence make them relevant comparators. Studying their mechanisms and effects could provide insights into the potential biological activities and therapeutic uses of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide. []

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: Compound 1 is a potent and selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase frequently dysregulated in cancer. Although displaying desirable pharmacokinetic properties, it undergoes bioactivation leading to glutathione conjugation and covalent binding to microsomal proteins, raising potential toxicity concerns. []
  • Relevance: This compound exhibits high structural similarity to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, sharing the [, , ]triazolo[4,3-b]pyridazine core and a methoxy group attached to this core. This makes it a valuable point of comparison for potential metabolic liabilities and toxicity risks associated with the main compound. []

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Relevance: This compound is closely related to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide through their shared [, , ]triazolo[4,3-b]pyridazine core and the presence of a methoxy group in their structure. Comparing their metabolic profiles can offer valuable insights into potential bioactivation pathways and guide further structural optimization of the main compound to mitigate toxicity risks. []

Isoxazole and Pyrazole Analogs

  • Compound Description: These analogs were synthesized by replacing the isothiazole ring in Compound 1 and 2 with bioisosteric heterocycles - isoxazole and pyrazole. This modification aimed to reduce bioactivation while preserving favorable pharmacokinetic and pharmacodynamic properties. []
  • Relevance: Though not structurally identical to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, these analogs exemplify the strategy of bioisosteric replacement to improve the safety profile of drug candidates. Exploring similar modifications to the main compound could be beneficial in reducing potential bioactivation and toxicity. []

Properties

CAS Number

2034324-76-8

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-phenyltriazole-4-carboxamide

Molecular Formula

C16H14N8O2

Molecular Weight

350.342

InChI

InChI=1S/C16H14N8O2/c1-26-15-8-7-13-19-20-14(23(13)22-15)10-17-16(25)12-9-18-24(21-12)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,25)

InChI Key

REVXTBMDRSNWEA-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.